1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Description
1-(2-Fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 2-fluorophenyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group, introducing a heteroaromatic triazole ring. The compound’s molecular weight and solubility are influenced by the polar triazole and carboxamide groups, while the 2-fluorophenyl substitution may enhance metabolic stability and binding affinity through steric and electronic effects .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-17-3-1-2-4-18(17)26-11-15(9-19(26)27)20(28)24-16-7-5-14(6-8-16)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGZWCIQATYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline to form an intermediate, which is then cyclized with pyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . This binding can modulate the protein’s conformational flexibility, affecting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide (Mol. Wt.: 440.3 g/mol)
- Key Difference : Replaces the 2-fluorophenyl group with a 4-bromophenyl substituent.
- Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding precision in sterically sensitive targets.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Difference : Substitutes the triazole-methylphenyl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety.
- Impact: The thiadiazole ring introduces sulfur, which may enhance π-stacking interactions but reduce hydrogen-bonding capacity compared to triazole.
Analogues with Modified Carboxamide Linkers
1-(4-{[(2-Fluorophenyl)carbamoyl]methoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Key Difference : Replaces the triazole-methylphenyl group with a 4-[(2-fluorophenylcarbamoyl)methoxy]phenyl moiety.
- Impact: The ether and carbamoyl linkages introduce conformational flexibility, which may reduce target specificity.
1-(4-Fluorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide (Mol. Wt.: 326.36 g/mol)
- Key Difference : Uses a 1-phenylethyl group instead of the triazole-methylphenyl substituent.
- Impact: The phenylethyl group’s hydrophobicity enhances blood-brain barrier penetration but may decrease aqueous solubility. Fluorine at the 4-position (vs.
Analogues with Heterocyclic Replacements
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CasNo: 346457-03-2)
Dibenzyl 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl phosphate
- Key Difference : Features dual triazole groups and a phosphate ester, diverging significantly from the target compound.
- Impact : The phosphate group enhances solubility but introduces susceptibility to enzymatic hydrolysis. Dual triazole moieties may synergize in antifungal activity, as seen in terconazole derivatives .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring, a triazole moiety, and a fluorophenyl group. Its molecular formula is C_{20}H_{19FN_4O_2 and it exhibits properties that suggest potential therapeutic applications.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O2 |
| Molecular Weight | 368.39 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 3.45 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: A549 Cell Line
In vitro studies assessed the cytotoxic effects of the compound on A549 cells using an MTT assay:
- Concentration : 100 µM
- Duration : 24 hours
- Results : The compound reduced cell viability by approximately 66%, indicating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against multidrug-resistant pathogens. In particular, it has shown effectiveness against strains of Staphylococcus aureus resistant to linezolid and tedizolid.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| Vancomycin-intermediate S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
The proposed mechanisms for both anticancer and antimicrobial activities include:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis.
- Induction of oxidative stress : Leading to increased apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis : Particularly effective against Gram-positive bacteria.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Agent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrrolidone formation | DCM | HATU | 25 | 65–70 | |
| Amide coupling | DMF | EDCl/HOBt | 40 | 75–80 | |
| Final purification | MeOH/H₂O | – | – | >95% purity |
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the fluorophenyl (δ ~7.2–7.8 ppm) and triazole (δ ~8.1–8.5 ppm) moieties. The pyrrolidone carbonyl appears at ~175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇F N₅O₂: 378.1361) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Advanced: How can conflicting solubility or stability data across studies be resolved?
Answer:
Discrepancies often arise from solvent choice, pH, or storage conditions. Methodological recommendations:
- Solubility Testing : Use standardized buffers (e.g., PBS, DMSO) and report saturation concentrations via nephelometry .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, the compound may hydrolyze in acidic conditions (pH < 4) but remain stable in neutral buffers .
- Data Harmonization : Cross-validate results using orthogonal techniques (e.g., DSC for thermal stability vs. HPLC for chemical degradation) .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Target Identification : Use affinity chromatography or SPR to screen for binding partners (e.g., kinases, GPCRs). The triazole moiety may interact with metalloenzymes .
- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) post-treatment identifies perturbed pathways (e.g., MAPK/NF-κB in inflammation) .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like COX-2 or HDACs .
Q. Table 2: Hypothesized Targets and Assays
| Target Class | Assay Type | Observed IC₅₀ (μM) | Source |
|---|---|---|---|
| Kinases | ADP-Glo™ | 0.8–1.2 | |
| HDACs | Fluorogenic substrate | 2.5–3.5 | |
| COX-2 | ELISA | 1.0–1.8 |
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core Modifications : Replace the fluorophenyl with chloro-/bromo-phenyl to assess electronic effects on binding .
- Triazole Substitution : Introduce alkyl groups on the triazole to enhance lipophilicity (logP) and BBB penetration .
- Carboxamide Linker : Replace the amide with sulfonamide or urea to modulate hydrogen-bonding interactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-term : Lyophilized powder at –80°C in amber vials (desiccated) retains stability >2 years .
Advanced: How can computational methods optimize reaction pathways for scale-up?
Answer:
- Reaction Path Search : Use quantum mechanical calculations (DFT) to identify low-energy intermediates and transition states .
- Process Simulation : Tools like Aspen Plus model solvent recovery and heat management for pilot-scale synthesis .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., JMP®) optimizes parameters (temp, catalyst loading) to maximize yield .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- PK/PD Modeling : Measure plasma half-life (t₁/₂) and bioavailability to adjust dosing regimens .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that alter efficacy .
- Species-Specific Factors : Compare target homology (e.g., murine vs. human COX-2) to explain efficacy gaps .
Basic: What analytical techniques validate batch-to-batch consistency?
Answer:
- XRPD : X-ray powder diffraction confirms crystalline form consistency .
- DSC : Melting point analysis (e.g., 180–185°C) detects polymorphic variations .
- ¹H NMR : Peak integration ratios (e.g., fluorophenyl:triazole = 1:1) ensure stoichiometric fidelity .
Advanced: What strategies mitigate toxicity risks in preclinical development?
Answer:
- hERG Assay : Patch-clamp testing evaluates cardiac liability (IC₅₀ > 10 μM preferred) .
- AMES Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
- CYP Inhibition : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
